molecular formula C19H23N5O B303634 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303634
M. Wt: 337.4 g/mol
InChI Key: JSNSUHXPKBLWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as DMXAA, is a small molecule drug that was initially developed as an antitumor agent. It was first synthesized in the late 1990s and has since been the subject of extensive research due to its potential as a cancer treatment.

Mechanism of Action

The mechanism of action of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood, but it is thought to involve the activation of the immune system. 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. This activation of the immune system may lead to the destruction of tumor cells.
Biochemical and Physiological Effects
2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the formation of new blood vessels, which is a process known as angiogenesis. This inhibition of angiogenesis may contribute to the antitumor activity of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to induce apoptosis, which is a process of programmed cell death that is important in the regulation of cell growth and development.

Advantages and Limitations for Lab Experiments

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages as a research tool. It is a small molecule drug that is relatively easy to synthesize and can be used in a variety of in vitro and in vivo experiments. 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to have potent antitumor activity in a variety of tumor models, making it a valuable tool for studying cancer biology.
However, there are also limitations to the use of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments. It has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. This toxicity may limit its use in certain experiments. Additionally, the mechanism of action of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the development of new analogs of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile that may have improved antitumor activity or a broader therapeutic window. Another area of interest is the investigation of the mechanism of action of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, which may lead to the development of new cancer treatments. Additionally, the use of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with other cancer treatments, such as immunotherapy, is an area of active research.

Synthesis Methods

The synthesis of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multi-step process that begins with the reaction of 3-cyanopyridine with dimethylamine to form 3-(dimethylamino)pyridine. This intermediate is then reacted with 2,3-dihydroxy-6-methylbenzoic acid to form the corresponding ester. The ester is then converted to the nitrile by reaction with thionyl chloride, followed by reduction with lithium aluminum hydride to form the final product, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Scientific Research Applications

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential as an antitumor agent. It has been shown to have potent antitumor activity in a variety of tumor models, including lung, breast, colon, and prostate cancers. 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to enhance the activity of other cancer treatments, such as radiation therapy and chemotherapy.

properties

Product Name

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

2-amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-pyridin-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C19H23N5O/c1-19(2)8-14-17(15(25)9-19)16(12-6-5-7-22-11-12)13(10-20)18(21)24(14)23(3)4/h5-7,11,16H,8-9,21H2,1-4H3

InChI Key

JSNSUHXPKBLWLK-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CN=CC=C3)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CN=CC=C3)C(=O)C1)C

Origin of Product

United States

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